molecular formula C10H10N4OS B1301534 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide CAS No. 860650-74-4

2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide

Cat. No. B1301534
M. Wt: 234.28 g/mol
InChI Key: UQRXCMSKYISJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their importance in medicinal chemistry due to their presence in various bioactive molecules .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the synthesis of 2-amino-5-[4-(4'-aminophenoxy)phenyl]-thiazole (APPT) involves the polycondensation of APPT with aromatic dianhydrides, which results in novel polyimides with good solubility in strong dipolar solvents . Another method includes the condensation of semicarbazide/thiosemicarbazide with aldehydes followed by I2-mediated oxidative C–O/C–S bond formation to produce 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles . Additionally, the synthesis of 2-amino-5-(p-hydroxyphenyl)-1,3,4-thiadiazole is achieved using POCl3 as a catalyst in a reaction between p-hydrobenzoic acid and thiosemicarbazide .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using X-ray diffraction methods. For example, the crystalline and molecular structure of 2-amino-5-phenyl-1,3,4-thiadiazole has been studied, revealing that the molecules form dimers through intermolecular hydrogen bonds in the crystal, arranged in infinite layers parallel to the xy plane .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. The regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives is possible through cyclization of thiosemicarbazide intermediates, which can be further functionalized with various electrophiles . Additionally, the synthesis of bioactive 2-substituted amino-5-indol-3-oyl-4-phenylthiazoles involves the preparation of [C-N-C-S] precursors and the halo acetylhetaroyl derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The polyimides derived from APPT exhibit outstanding mechanical properties, thermal stability, and dielectric constants, making them suitable for various applications . The crystalline structure of 2-amino-5-phenyl-1,3,4-thiadiazole contributes to its physical properties, such as density and arrangement in the crystal lattice .

Scientific Research Applications

Synthesis and Chemical Properties

Research has systematically explored methods for synthesizing 1,3-azoles, including thiazoles, highlighting their chemical and biological properties. The synthesis often involves metallic derivatives of imidazole and phosphorus halides, among other acyclic phosphorus-containing reagents, to produce phosphorylated azoles with diverse biological activities. These synthetic approaches facilitate the development of compounds with potential applications in various fields, including medicinal chemistry (E. Abdurakhmanova et al., 2018).

Biological Importance

Benzazoles and their derivatives, including thiazole-based compounds, are noted for their wide range of biological activities. Synthetic chemists have developed novel procedures to access compounds with the guanidine moiety, such as 2-aminobenzimidazole and other guanidinobenzazoles, which show potential as therapeutic agents due to their cytotoxic and pharmacological activities (M. Rosales-Hernández et al., 2022).

Pharmacological Evaluation and Molecular Docking Studies

Studies have also focused on benzofused thiazole derivatives, evaluating their antioxidant and anti-inflammatory activities. These compounds have been synthesized and tested for their potential as therapeutic agents, demonstrating significant biological activities that could inform the development of new drugs (Dattatraya G. Raut et al., 2020).

Safety And Hazards

The safety information available indicates that “2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide” has the GHS07 pictogram and the signal word "Warning" . The hazard statements are H302, H312, H332 , which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively.

properties

IUPAC Name

2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c11-10-13-7(6-4-2-1-3-5-6)8(16-10)9(15)14-12/h1-5H,12H2,(H2,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRXCMSKYISJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363240
Record name 2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide

CAS RN

860650-74-4
Record name 2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-4-phenyl-thiazole-5-carboxylic acid ethyl ester (5.0 g, 20 mmol) was suspended in methanol. Hydrazine monohydrate (5 mL, 100 mmol) was added and heated to reflux for 2 h. Hydrazine monohydrate (10 mL) was added and heated to reflux for 48 h. Water (100 mL) was added to the reaction mixture and the methanol was removed by evaporation in vacuo. The product precipitates and the solid product is collected by filtration. Yield: 70%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.